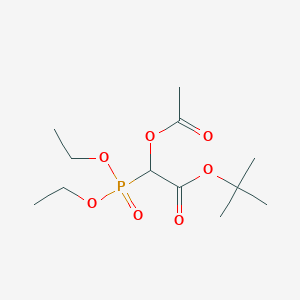

tert-Butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate

CAS No.:

Cat. No.: VC13843763

Molecular Formula: C12H23O7P

Molecular Weight: 310.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23O7P |

|---|---|

| Molecular Weight | 310.28 g/mol |

| IUPAC Name | tert-butyl 2-acetyloxy-2-diethoxyphosphorylacetate |

| Standard InChI | InChI=1S/C12H23O7P/c1-7-16-20(15,17-8-2)11(18-9(3)13)10(14)19-12(4,5)6/h11H,7-8H2,1-6H3 |

| Standard InChI Key | ITMWZLZNRMOSPD-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(C(C(=O)OC(C)(C)C)OC(=O)C)OCC |

| Canonical SMILES | CCOP(=O)(C(C(=O)OC(C)(C)C)OC(=O)C)OCC |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a central acetate backbone substituted with a tert-butyl ester, an acetoxy group, and a diethoxyphosphoryl moiety. The molecular formula C₁₂H₂₃O₇P corresponds to a molecular weight of 310.28 g/mol. The phosphoryl group (P=O) and ester functionalities render the molecule polar yet sterically hindered, influencing its solubility and reactivity.

Key Structural Features:

-

Tert-butyl group: Enhances steric bulk, improving stability against nucleophilic attack.

-

Acetoxy group: A reactive site for hydrolysis or transesterification.

-

Diethoxyphosphoryl group: Participates in phosphorylation reactions and metal coordination .

Physicochemical Characteristics

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 310.28 g/mol | |

| Density | ~1.1–1.2 g/mL (estimated) | |

| Boiling Point | Not reported | – |

| Refractive Index | ~1.43–1.45 (estimated) |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 2-acetoxy-2-(diethoxyphosphoryl)acetate likely involves sequential esterification and phosphorylation steps. A plausible pathway includes:

-

Esterification: Reacting acetic acid with tert-butanol under acidic conditions to form tert-butyl acetate.

-

Phosphorylation: Introducing the diethoxyphosphoryl group via a Michaelis-Arbuzov reaction, using triethyl phosphite and an acetylating agent .

Example Reaction Scheme:

Optimization Strategies

Patent literature highlights the use of TEMPO-mediated oxidations and Reformatsky reactions for related tert-butyl phosphorylated esters . For instance, copper salts and diimine ligands enhance oxidation efficiency, while Grubbs’ catalysts facilitate cyclopropanation in downstream applications .

Applications in Organic Synthesis

Intermediate for Phosphorus-Containing Compounds

The compound’s phosphoryl group serves as a precursor for phosphonates and phosphates, which are pivotal in:

-

Antiviral agents: Phosphonate dendrimers exhibit activity against HIV-1 .

-

Antibacterial compounds: Analogues of myxopyronin B inhibit bacterial RNA polymerase .

Catalysis and Metal Coordination

The diethoxyphosphoryl group can coordinate transition metals, enabling applications in asymmetric catalysis. For example, rhodium-catalyzed cyclopropanations benefit from phosphoryl-containing ligands .

Comparative Analysis with Related Esters

The target compound’s additional acetoxy group enhances its reactivity in acyl transfer reactions compared to dimethyl or diazo analogues .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume